molecular formula C19H25F3N7O5PS2 B601636 Cangrelor Impurity 1 CAS No. 1054332-15-8

Cangrelor Impurity 1

Cat. No.: B601636
CAS No.: 1054332-15-8
M. Wt: 583.55
Attention: For research use only. Not for human or veterinary use.
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Description

Cangrelor Impurity 1, also known by its chemical name (2R,3R,4S,5R)-2-(6-Amino-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, is a compound related to Cangrelor, a P2Y12 platelet receptor antagonist used in percutaneous coronary intervention. This compound is a byproduct formed during the synthesis of Cangrelor and is important for quality control and regulatory compliance in pharmaceutical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cangrelor Impurity 1 involves multiple steps starting from oxidate adenosine. The key step in the synthesis is the conversion of intermediate compounds to the final product. The reaction conditions, including temperature and time, are carefully controlled to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis processes. These processes are designed to ensure high purity and yield, often using high-performance liquid chromatography for purification. The production methods are continuously refined to minimize impurities and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Cangrelor Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice and temperature, are optimized to achieve the desired transformations .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Cangrelor Impurity 1 has several scientific research applications. It is used in pharmaceutical research for product development, quality control, and method validation. It is also employed in stability studies and the identification of unknown impurities. Additionally, this compound is valuable in assessing the genotoxic potential of pharmaceutical compounds .

Mechanism of Action

The mechanism of action of Cangrelor Impurity 1 is related to its structural similarity to Cangrelor. It interacts with the P2Y12 platelet receptor, inhibiting adenosine diphosphate-induced platelet aggregation. This interaction prevents further signaling and platelet activation, making it useful in studying platelet function and related pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cangrelor Impurity 1 include other impurities formed during the synthesis of Cangrelor, such as Cangrelor Impurity 2, Cangrelor Impurity 3, and Cangrelor Impurity 4. These compounds share structural similarities but differ in their specific functional groups and molecular weights .

Uniqueness: this compound is unique due to its specific trifluoropropylthio group, which distinguishes it from other impurities. This unique structural feature contributes to its distinct chemical and biological properties, making it an important compound for research and quality control .

Properties

CAS No.

1054332-15-8

Molecular Formula

C19H25F3N7O5PS2

Molecular Weight

583.55

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 5'-​(hydrogen P-​1H-​imidazol-​1-​ylphosphonate)

Origin of Product

United States

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